molecular formula C13H14O5 B11860648 (5,6-Dimethoxy-3-oxo-2,3-dihydro-1h-inden-1-yl)acetic acid CAS No. 36286-18-7

(5,6-Dimethoxy-3-oxo-2,3-dihydro-1h-inden-1-yl)acetic acid

Cat. No.: B11860648
CAS No.: 36286-18-7
M. Wt: 250.25 g/mol
InChI Key: FRIJVUYNWCZXTJ-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It features a unique structure with a dimethoxy-substituted indanone core and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indanone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling cascades.

    Gene Expression: Modulating gene expression to influence cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure with chlorine substituents instead of methoxy groups.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure with fluorine substituents instead of methoxy groups.

Uniqueness

2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

36286-18-7

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

2-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid

InChI

InChI=1S/C13H14O5/c1-17-11-5-8-7(4-13(15)16)3-10(14)9(8)6-12(11)18-2/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

FRIJVUYNWCZXTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)CC(=O)O)OC

Origin of Product

United States

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